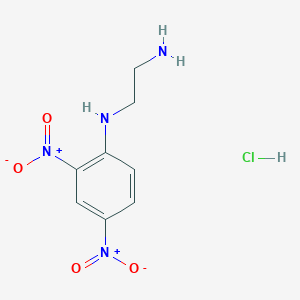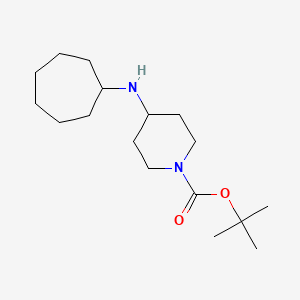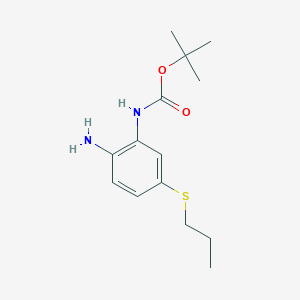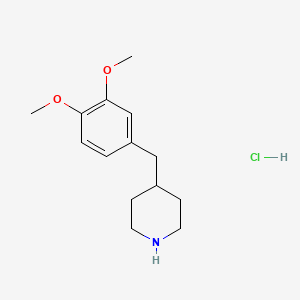
N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride is a chemical compound with the molecular formula C8H11ClN4O4. It is a derivative of ethanediamine, where one of the amine groups is substituted with a 2,4-dinitrophenyl group. This compound is often used in various chemical and biological research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride typically involves the reaction of 1,2-ethanediamine with 2,4-dinitrochlorobenzene. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
化学反応の分析
Types of Reactions
N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethanediamine derivatives.
科学的研究の応用
N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of enzymes and other proteins, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
1,2-Ethanediamine, N1-(2,4-dinitrophenyl): Similar structure but without the hydrochloride salt.
2,4-Dinitrophenylhydrazine: Contains the dinitrophenyl group but with a hydrazine moiety.
1,2-Diaminoethane: The parent compound without the dinitrophenyl substitution.
Uniqueness
N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride is unique due to the presence of both the ethanediamine backbone and the dinitrophenyl group, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C8H11ClN4O4 |
|---|---|
分子量 |
262.65 g/mol |
IUPAC名 |
N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H10N4O4.ClH/c9-3-4-10-7-2-1-6(11(13)14)5-8(7)12(15)16;/h1-2,5,10H,3-4,9H2;1H |
InChIキー |
FKYMIDKRJLCALZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4-({[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}methyl)benzoic acid](/img/structure/B1499059.png)
